4,5,6,7-Tetradeuterio-1-benzofuran

Übersicht

Beschreibung

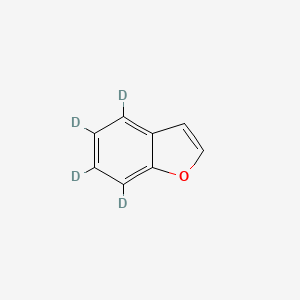

4,5,6,7-Tetradeuterio-1-benzofuran is a derivative of benzofuran, a heterocyclic compound consisting of fused benzene and furan rings. This compound is characterized by the presence of deuterium atoms at the 4, 5, 6, and 7 positions of the benzofuran ring. Deuterium is an isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is used in various scientific research applications due to its unique isotopic labeling, which aids in studies on synthesis and reaction mechanisms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetradeuterio-1-benzofuran typically involves the deuteration of benzofuran. One common method is the catalytic exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperature to ensure complete deuteration at the desired positions.

Another approach involves the use of deuterated reagents in the synthesis of benzofuran derivatives. For example, starting from a deuterated precursor such as 4,5,6,7-tetradeuterio-2-hydroxybenzaldehyde, the benzofuran ring can be constructed through cyclization reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The choice of catalyst and reaction conditions is optimized to maximize yield and minimize the formation of by-products.

Analyse Chemischer Reaktionen

Types of Reactions

4,5,6,7-Tetradeuterio-1-benzofuran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form benzofuran-2,3-dione derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield deuterated benzofuran alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Halogens (bromine, chlorine), nitrating agents (nitric acid).

Major Products Formed

Oxidation: Benzofuran-2,3-dione derivatives.

Reduction: Deuterated benzofuran alcohols.

Substitution: Halogenated or nitrated benzofuran derivatives.

Wissenschaftliche Forschungsanwendungen

4,5,6,7-Tetradeuterio-1-benzofuran is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as a deuterium-labeled compound in studies of reaction mechanisms and kinetics.

Biology: Employed in metabolic studies to investigate the fate of benzofuran derivatives in biological systems.

Medicine: Used in drug development and pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) of benzofuran-based drugs.

Industry: Applied in the development of deuterated materials with enhanced stability and performance.

Wirkmechanismus

The mechanism of action of 4,5,6,7-Tetradeuterio-1-benzofuran is primarily related to its role as a deuterium-labeled compound. The presence of deuterium atoms can influence the rate of chemical reactions through the kinetic isotope effect, where the replacement of hydrogen with deuterium results in a lower reaction rate due to the stronger C-D bond compared to the C-H bond . This property is exploited in studies of reaction mechanisms and metabolic pathways to gain insights into the behavior of benzofuran derivatives .

Vergleich Mit ähnlichen Verbindungen

4,5,6,7-Tetradeuterio-1-benzofuran is unique due to its specific deuterium labeling, which distinguishes it from other benzofuran derivatives. Similar compounds include:

Benzofuran: The parent compound without deuterium labeling.

Deuterated Benzofuran Derivatives: Compounds with deuterium atoms at different positions on the benzofuran ring.

Benzothiophene: A sulfur analog of benzofuran with similar structural features and applications in drug development and materials science.

Biologische Aktivität

Overview

4,5,6,7-Tetradeuterio-1-benzofuran is a deuterated derivative of benzofuran, characterized by the substitution of hydrogen atoms with deuterium at positions 4, 5, 6, and 7 of the benzofuran ring. This modification alters the compound's physical and chemical properties, making it a valuable tool in biological and medicinal research. The compound has been studied for its potential biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .

Target of Action

Benzofuran derivatives interact with various biological targets within cells, influencing numerous cellular processes. The specific mechanisms through which this compound exerts its effects are still under investigation but are believed to involve modulation of biochemical pathways associated with cell growth and survival.

Mode of Action

The compound's mode of action may include:

- Enzyme Inhibition : Interaction with enzymes involved in metabolic pathways.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis in cancer cells .

- Cytokine Modulation : Influence on pro-inflammatory cytokines like IL-6 .

Anti-Tumor Activity

Research indicates that benzofuran derivatives can induce apoptosis in cancer cell lines. For instance, studies have shown that compounds similar to this compound can increase ROS levels and activate caspases involved in programmed cell death. In K562 leukemia cells, exposure to these compounds resulted in significant increases in caspase activity over time .

Antibacterial Activity

Benzofuran derivatives exhibit varying degrees of antibacterial activity. Preliminary studies suggest that some derivatives demonstrate moderate effectiveness against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for certain benzofuran compounds range from 16 to 64 µg/mL .

Anti-Oxidative Properties

The anti-oxidative capacity of benzofuran derivatives is another area of interest. These compounds have been shown to scavenge free radicals and reduce oxidative damage in cellular models. This property is particularly relevant for therapeutic applications aimed at conditions associated with oxidative stress.

Case Studies and Research Findings

Several studies have highlighted the biological activities of benzofuran derivatives:

- Apoptosis Induction :

- Antimicrobial Screening :

-

Metabolic Studies :

- The unique isotopic labeling provided by deuterated compounds like this compound facilitates metabolic studies to track the fate of these compounds in biological systems. This application is crucial for understanding pharmacokinetics and drug development.

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

4,5,6,7-tetradeuterio-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O/c1-2-4-8-7(3-1)5-6-9-8/h1-6H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IANQTJSKSUMEQM-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C=CO2)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.